ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHYLPHENYL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHYLPHENYL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the trifluoroethoxy group: This can be achieved by reacting 2,2,2-trifluoroethanol with an appropriate reagent such as trifluoroacetic anhydride.
Introduction of the carbamoyl group: This step involves the reaction of an amine (such as 2-methylphenylamine) with a carbamoyl chloride derivative.
Coupling of the intermediate products: The final step involves coupling the intermediate products under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHYLPHENYL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHYLPHENYL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHYLPHENYL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to significant biological effects . The pathways involved may include inhibition of enzymes or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHYLPHENYL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is unique due to its combination of trifluoroethoxy and carbamoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H16F6N2O4 |
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Molecular Weight |
402.29 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(2-methylphenyl)carbamoylamino]-2-(2,2,2-trifluoroethoxy)propanoate |
InChI |
InChI=1S/C15H16F6N2O4/c1-3-26-11(24)14(15(19,20)21,27-8-13(16,17)18)23-12(25)22-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,22,23,25) |
InChI Key |
XTHZPJWVPGBFDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1C)OCC(F)(F)F |
Origin of Product |
United States |
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